1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one
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Overview
Description
1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one is a chemical compound that belongs to the class of azulenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:
Cyclization Reactions: Using cyclization agents such as acids or bases to form the azulenone ring.
Reduction Reactions: Employing reducing agents to achieve the dihydro form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Further reduction to more saturated derivatives.
Substitution: Reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield more oxidized azulenone derivatives.
Reduction: Could produce more saturated compounds.
Substitution: Results in various substituted azulenones.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one involves its interaction with molecular targets and pathways. This could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Azulenone Derivatives: Other compounds with similar azulenone structures.
Dihydroazulenes: Compounds with dihydroazulene cores.
Uniqueness
1,4-dimethyl-1,2,3,6-tetrahydroazulen-6-one is unique due to its specific substitution pattern and potential applications. Its distinct structure may confer unique chemical and biological properties compared to other azulenone derivatives.
Properties
CAS No. |
71305-89-0 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(1R)-1,4-dimethyl-2,3-dihydro-1H-azulen-6-one |
InChI |
InChI=1S/C12H14O/c1-8-3-5-12-9(2)7-10(13)4-6-11(8)12/h4,6-8H,3,5H2,1-2H3/t8-/m1/s1 |
InChI Key |
MDFATIDEXXOYPV-MRVPVSSYSA-N |
SMILES |
CC1CCC2=C1C=CC(=O)C=C2C |
Isomeric SMILES |
C[C@@H]1CCC2=C1C=CC(=O)C=C2C |
Canonical SMILES |
CC1CCC2=C1C=CC(=O)C=C2C |
melting_point |
98-99°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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